Manganese naphthenate

Description

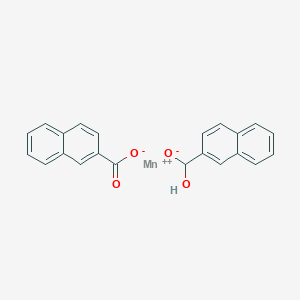

Structure

2D Structure

Properties

IUPAC Name |

hydroxy(naphthalen-2-yl)methanolate;manganese(2+);naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9O2.C11H8O2.Mn/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11-12H;1-7H,(H,12,13);/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWHHDQLPCRKOU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16MnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1336-93-2 | |

| Record name | Naphthenic acids, manganese salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for Manganese Naphthenate and Its Derivatives

Conventional Synthetic Routes to Manganese Naphthenate

The traditional preparation of this compound has historically followed two primary pathways: direct reaction and double decomposition. These methods are foundational in the industrial production of metal soaps.

Direct Reaction of Manganese Oxides/Hydroxides with Naphthenic Acids

A significant advancement in the synthesis of metal naphthenates was the development of a direct combination method utilizing metal oxides or hydroxides and naphthenic acids. google.com This approach circumvents some of the purification challenges associated with older methods. The process is applicable to a range of manganese compounds, including manganous oxide, manganous hydroxide (B78521), and manganese dioxide. google.com

The general methodology involves the direct reaction of a manganese oxygen compound with liquid naphthenic acids. A key aspect of this process is ensuring intimate contact between the reactants. This is typically achieved by first comminuting the manganese oxide or hydroxide into a powdered form. The powder is then dampened with a small amount of a liquid that is inert to the reactants but acts as a solvent for the this compound product. This wetting agent facilitates the reaction when the liquid naphthenic acid is introduced. The mixture is subsequently heated to a temperature sufficient to complete the reaction and drive off the water formed during the esterification process. google.com

Table 1: Key Steps in Direct Reaction Synthesis

| Step | Description | Purpose |

| 1. Comminution | The manganese oxide/hydroxide is ground into a fine powder. | Increases the surface area for reaction. |

| 2. Wetting | The powder is dampened with an inert solvent. | Facilitates intimate contact between reactants. |

| 3. Reaction | Liquid naphthenic acid is mixed with the dampened powder. | Initiates the formation of this compound. |

| 4. Heating | The mixture is heated (e.g., to at least 250°F). | Accelerates the reaction and removes the water by-product. google.com |

This direct synthesis route produces anhydrous metal naphthenates, which is a significant advantage over aqueous precipitation methods. google.com

Double Decomposition Pathways for this compound Production

Historically, the predominant method for producing heavy metal naphthenates, including this compound, was through double decomposition (or metathesis) reactions. google.com This pathway involves a two-step process. First, naphthenic acids are neutralized with an alkali metal hydroxide, such as sodium hydroxide, in an aqueous solution to produce a water-soluble alkali metal naphthenate (e.g., sodium naphthenate). google.com

In the second step, a water-soluble manganese salt, such as manganese chloride or manganese sulfate (B86663), is added to the sodium naphthenate solution. This results in the precipitation of the water-insoluble this compound. google.com

Reaction Scheme:

Naphthenic Acid + NaOH → Sodium Naphthenate + H₂O

2 Sodium Naphthenate + MnCl₂ → this compound + 2 NaCl

A significant drawback of this method is the nature of the precipitated product. The this compound obtained is often gummy or pasty, making it difficult to purify. It tends to entrain substantial amounts of water and the by-product alkali metal salt (e.g., sodium chloride), requiring tedious and expensive washing and drying procedures to achieve a reasonable degree of purity. google.com

Advanced Synthesis of this compound Complexes

Research into manganese carboxylates has expanded to include mixed-ligand complexes, where the manganese ion is coordinated by naphthenate and other carboxylates. These advanced complexes are designed to fine-tune the catalytic or physical properties of the material.

Preparation of Manganese Isodecanoate Naphthenate Complexes

Detailed synthetic procedures for mixed-ligand manganese complexes specifically incorporating both isodecanoate and naphthenate ligands are not prominently described in publicly available research. The synthesis would theoretically involve reacting a manganese salt with a stoichiometric mixture of naphthenic acid and isodecanoic acid, likely through a direct reaction or a modified double decomposition pathway.

Synthesis of this compound Neodecanoate Complexes

While manganese neodecanoate is a known compound, specific methodologies for the synthesis of a mixed this compound neodecanoate complex are not readily detailed in the literature. epo.org The synthesis would require the co-reaction of a manganese precursor with both naphthenic acid and neodecanoic acid.

Formation of Manganese C5-23-Branched Carboxylate Naphthenate Complexes

Manganese carboxylates that contain branched-chain carboxylate groups are recognized for their utility, for instance, in activating peroxy compounds. google.com However, specific synthetic pathways for creating mixed-ligand complexes that combine naphthenate with a range of C5-C23 branched carboxylates are highly specialized and not widely documented. The synthesis would likely follow general principles of mixed-ligand carboxylate preparation, adapting reaction conditions to accommodate the steric and electronic properties of the various branched-chain carboxylic acids.

Production of this compound Neodecanoate Pentyl Phosphate (B84403) Complexes

The synthesis of mixed-ligand manganese complexes, such as those containing naphthenate, neodecanoate, and pentyl phosphate, is typically achieved through processes designed for industrial applications like paint driers and catalysts, rather than the synthesis of a discrete, stoichiometric compound. The production methodology involves the reaction of a manganese source with a blend of carboxylic acids, followed by the incorporation of the organophosphate component.

A common industrial method involves reacting a manganese source, such as manganese oxide or manganese hydroxide, with a mixture of the specified carboxylic acids in a suitable hydrocarbon solvent or diluent. google.com The process is generally carried out at elevated temperatures, often between 130°C and 150°C, under an inert atmosphere (e.g., nitrogen) to prevent oxidation and discoloration of the final product. google.com Water formed during the reaction is removed to drive the equilibrium towards the formation of the manganese carboxylate salts.

The organophosphate component, in this case, pentyl phosphate, may be added towards the end of the reaction. In some processes, phosphate esters are added to the diluted reaction product prior to cooling, where they can act as viscosity modifiers and may coordinate with the manganese centers, resulting in the final mixed-ligand complex. google.com This approach yields a product that is a complex mixture rather than a single chemical entity, tailored for performance in its specific application.

| Component | Role in Synthesis | Example |

|---|---|---|

| Manganese Source | Provides the central metal ion | Manganese (II) Oxide |

| Carboxylic Acids | Act as primary ligands | Naphthenic Acid, Neodecanoic Acid |

| Organophosphate | Acts as a secondary ligand and/or modifier | Pentyl Phosphate |

| Solvent/Diluent | Provides a reaction medium and controls viscosity | Mineral Spirits |

| Inert Gas | Prevents oxidation during heating | Nitrogen |

Methodologies for Manganese Borate (B1201080) Naphthenate Neodecanoate Complexes

The creation of manganese complexes that include borate in addition to carboxylate ligands like naphthenate and neodecanoate can be approached through several synthetic routes. These methods are designed to produce materials that often serve as combination driers or catalysts, leveraging the synergistic effects of the different ligands. Two plausible methodologies are the one-pot reaction and the fusion method.

One-Pot Metathesis Reaction: This approach involves the reaction of a soluble manganese salt, such as manganese(II) acetate (B1210297) or manganese(II) chloride, with a mixture of the sodium or potassium salts of the corresponding acids. In this process, sodium naphthenate, sodium neodecanoate, and sodium borate would be dissolved in an aqueous or mixed aqueous-organic medium. The manganese salt solution is then added, leading to the co-precipitation of the insoluble mixed-ligand manganese complex. The resulting solid is then filtered, washed to remove by-products like sodium chloride, and dried.

Fusion Method: This solvent-free approach involves reacting a pre-formed manganese carboxylate (e.g., a mixture of this compound and neodecanoate) with a boron source, such as boric acid or boron trioxide. The reactants are mixed and heated to a high temperature, causing them to melt or "fuse." At these temperatures, a ligand exchange reaction occurs where the borate group is incorporated into the manganese coordination sphere. This method avoids the use of solvents and the need for extensive washing, often resulting in a concentrated, solid product that can be dissolved in a suitable carrier for its final application.

| Parameter | One-Pot Metathesis Method | Fusion Method |

|---|---|---|

| Reactants | Soluble Mn(II) salt, sodium salts of acids (naphthenate, neodecanoate, borate) | Pre-formed Mn carboxylate, Boric Acid/Boron Trioxide |

| Reaction Type | Precipitation (Metathesis) | Ligand Exchange (Melt Reaction) |

| Solvent | Typically water or water/alcohol mixture | Generally solvent-free |

| Key Step | Addition of Mn salt solution to cause precipitation | Heating reactants to high temperature to induce fusion and reaction |

| Product Isolation | Filtration, washing, and drying | Cooling and solidification of the melt |

This compound as a Precursor in Catalyst Synthesis

Flame Spray Pyrolysis for Manganese Oxide Catalyst Formation

This compound serves as an effective precursor for the synthesis of manganese oxide (MnOx) nanocatalysts via flame spray pyrolysis (FSP). FSP is a versatile, one-step method for producing high-purity, crystalline nanoparticles with high surface areas. The suitability of this compound for this process stems from its high solubility in common organic solvents like xylene and its ability to decompose cleanly at the high temperatures present in the flame.

In a typical FSP procedure, a solution of manganese(II) naphthenate, often mixed with other precursors to create supported or mixed-oxide catalysts, is prepared. For instance, to synthesize MnOx catalysts on an alumina (B75360) support (MnOx/Al2O3), manganese(II) naphthenate and an aluminum precursor like aluminum-sec-butylate are dissolved in a solvent such as xylene. This liquid precursor solution is then fed through a nozzle, dispersed by oxygen into a fine spray, and ignited by a supporting flame.

The intense heat of the flame causes the solvent to combust and the this compound to undergo pyrolysis. This process leads to the nucleation, growth, and crystallization of manganese oxide nanoparticles. Research has shown that FSP synthesis using this compound at the high temperatures inherent to the process typically results in the formation of the Mn3O4 (hausmannite) phase. The resulting nanopowders can be used as catalysts in various environmental applications, such as the oxidation of carbon monoxide (CO).

| Parameter | Description | Reference Finding |

|---|---|---|

| Manganese Precursor | The source of manganese for the catalyst. | Manganese(II) naphthenate (e.g., 8% Mn in mineral spirits) dissolved in xylene. |

| Support Precursor | Used to create a supported catalyst. | Aluminum-sec-butylate for Al2O3 support. |

| Process Technique | Method of introducing precursors into the flame. | Single-flame or double-flame spray pyrolysis can be used to control phase formation. |

| Resulting Mn Phase | The crystalline form of manganese oxide formed. | The high temperature of FSP favors the formation of the Mn3O4 phase. |

| Catalyst Application | The intended use of the synthesized nanoparticles. | Demonstrated effectiveness in catalytic CO oxidation. |

Integration into Multi-Component Catalytic Systems for Esterification

In the context of esterification and transesterification reactions, particularly for the production of biofuels and biolubricants, this compound is utilized as a soluble precursor to generate the active catalytic species in situ. While not typically the catalyst itself in its original form, its high solubility in organic media (such as oils and alcohols) makes it an excellent source of catalytically active manganese ions that can be homogeneously dispersed in the reaction mixture.

The integration process occurs within the reaction vessel. When this compound is introduced into a mixture of triglycerides or fatty acids and an alcohol (like methanol (B129727) or glycerol), a ligand exchange process is initiated, often facilitated by the presence of a base or by the alcohol itself at elevated temperatures. The naphthenate ligands are displaced by the alcohol or polyol molecules, forming new, catalytically active manganese species such as manganese alkoxides or glycerolates. polyu.edu.hk

For example, in the transesterification of vegetable oils with glycerol, this compound can be converted into manganese glycerolate. This in-situ-formed species is the true catalyst that facilitates both the esterification of free fatty acids and the transesterification of triglycerides. polyu.edu.hk The primary advantage of using this compound is that it provides a convenient and effective method to achieve a high concentration of active manganese sites throughout the non-polar reaction medium, overcoming solubility issues that might arise with inorganic manganese salts.

| Component | Role in Catalyst System | Mechanism/Outcome |

|---|---|---|

| This compound | Catalyst Precursor | Provides a source of Mn(II) ions that is soluble in the organic reaction phase. |

| Alcohol/Polyol (e.g., Methanol, Glycerol) | Reactant and Ligand Source | Reacts with the oil/fatty acid and displaces the naphthenate ligand from the manganese center. polyu.edu.hk |

| Base (optional, e.g., KOH) | Activator | Can facilitate the deprotonation of the alcohol, promoting faster ligand exchange. |

| In-situ Formed Species | Active Catalyst | Formation of manganese alkoxides or glycerolates which directly catalyze the (trans)esterification reaction. polyu.edu.hk |

Spectroscopic and Analytical Characterization of Manganese Naphthenate

Advanced Spectroscopic Techniques

Modern spectroscopic techniques provide invaluable insights into the molecular composition and structure of manganese naphthenate. These methods allow for high-resolution analysis of the complex naphthenic acid ligands and their interaction with the manganese center.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of the components within this compound. Due to the compound's complexity and low volatility, soft ionization techniques are often employed.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for the analysis of polar and thermally labile compounds like metal-ligand complexes. nih.gov In the context of this compound, ESI-MS is adept at ionizing the naphthenic acid components, typically in negative ion mode ([M-H]⁻), allowing for their separation and detection based on their mass-to-charge ratio. researchgate.net This technique can be used to identify the various metal-ligand complexes present in a sample. nih.gov While direct analysis of the intact this compound complex can be challenging, ESI-MS is instrumental in characterizing the distribution of naphthenic acids after their isolation from the metal salt. The method is advantageous for its ability to generate intact molecular ions with minimal fragmentation, which is crucial for analyzing the complex mixtures of acids found in these samples. researchgate.net

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers unparalleled mass accuracy and resolving power, making it an exceptional technique for the detailed characterization of complex mixtures like those found in metal naphthenates. researchgate.nettandfonline.comresearchgate.net When coupled with ESI, FT-ICR MS can provide unequivocal elemental composition assignments for the constituent naphthenic acids. researchgate.nettandfonline.com

Research on naphthenic acids isolated from a metal naphthenate deposit using negative-ion ESI FT-ICR MS has identified a narrow group of tetra-protic acids. tandfonline.com These studies have yielded high-resolution mass data that allow for precise molecular formula determination. tandfonline.comresearchgate.net

Table 1: FT-ICR MS Data for Naphthenic Acid from a Metal Naphthenate Deposit

| Parameter | Value | Reference |

|---|---|---|

| Determined Mass (Da) | 1230.0627 | tandfonline.com |

This level of detail is critical for understanding the structure of the naphthenate ligands, which in this case was found to contain six saturated hydrocarbon rings, as inferred from the elemental composition and complementary NMR data. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. However, the direct analysis of this compound by GC-MS is generally not feasible due to its low volatility and thermal instability. The analysis of the naphthenic acid components is more common but typically requires a derivatization step to increase their volatility and improve chromatographic performance. chromatographyonline.comnih.gov

Common derivatization methods include esterification (e.g., methylation) or silylation to convert the carboxylic acids into their more volatile ester or silyl (B83357) ester forms. nih.gov Following derivatization, GC-MS can effectively separate the complex mixture of naphthenic acid esters and provide mass spectra for individual components, aiding in their identification and structural elucidation. While this approach does not directly characterize the intact this compound, it provides essential information about the composition of the organic ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. However, the analysis of this compound by NMR is complicated by the paramagnetic nature of the manganese(II) ion. The unpaired electrons of the Mn(II) center can cause significant line broadening and shifts in the NMR signals of nearby nuclei, making the spectra challenging to interpret. nih.govdtu.dkresearchgate.netnih.govillinois.edu

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. In the case of the naphthenic acids isolated from metal naphthenates, ¹H NMR spectra can reveal key structural features. For instance, studies on isolated naphthenic acids show distinct regions in the ¹H NMR spectrum that correspond to different types of protons (e.g., aliphatic, protons adjacent to carboxylic groups). tandfonline.com The absence of signals in the aromatic region (typically ~7-8 ppm) can confirm the saturated, non-aromatic nature of the hydrocarbon rings and chains. tandfonline.com

When analyzing the this compound complex directly, the paramagnetic effect of the Mn(II) ion is a major consideration. This effect leads to a significant broadening of the proton signals, and the extent of this broadening is dependent on the distance of the protons from the manganese center. nih.govillinois.edu Protons closer to the metal ion will experience more significant broadening and may become undetectable. researchgate.netillinois.edu This paramagnetic influence, while complicating spectral interpretation, can also be used as a tool to probe the binding of the ligand to the metal center through paramagnetic relaxation enhancement (PRE) studies. nih.gov

Table 2: General ¹H NMR Spectral Regions for Naphthenic Acids

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~0.8 - 2.0 | Aliphatic protons (CH, CH₂, CH₃) in rings and chains |

Note: The actual chemical shifts can vary depending on the specific structure of the naphthenic acid and the solvent used. The presence of the Mn(II) ion in this compound will cause significant broadening and shifting of these signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for elucidating the carbon framework of organic molecules. mdpi.com In the context of this compound, ¹³C NMR analysis provides detailed information about the structure of the naphthenate ligands. The spectrum would display distinct signals corresponding to each unique carbon environment within the cycloaliphatic carboxylate structure.

Key structural features that can be identified include:

Carboxylate Carbon (-COO⁻): The carbon atom of the carboxylate group is typically deshielded and appears at the downfield end of the spectrum (low chemical shift).

Cycloalkane Ring Carbons: The various CH and CH₂ groups within the complex cycloalkane rings of the naphthenic acid ligand would each produce a signal, with their specific chemical shifts influenced by their local electronic environment and stereochemistry.

While manganese itself is NMR-inactive, its paramagnetic nature (for Mn(II), a d⁵ ion) can significantly affect the ¹³C NMR spectrum of the coordinated ligand. This interaction can lead to substantial broadening of the NMR signals and shifts in their positions, which can sometimes make spectral interpretation challenging. However, this paramagnetic effect can also be leveraged to gain insight into the proximity of specific carbon atoms to the manganese center.

Table 1: Expected ¹³C NMR Signal Regions for this compound Ligand

| Carbon Type | Expected Chemical Shift Range (ppm) | Notes |

| Carboxylate Carbon (C=O) | 170 - 185 | Typically appears as a broad signal due to proximity to the Mn ion. |

| Cycloalkane Carbons (CH, CH₂) | 20 - 50 | A complex region with multiple overlapping signals. |

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for probing the functional groups and coordination chemistry of this compound. researchgate.net The infrared spectrum reveals characteristic vibrations of the molecule, offering direct evidence of the bond between the manganese ion and the naphthenate ligand.

The most informative region of the FTIR spectrum for metal carboxylates is where the stretching vibrations of the carboxylate group (COO⁻) appear. In free naphthenic acid, the carboxylic acid C=O stretch is observed around 1700-1725 cm⁻¹. Upon deprotonation and coordination to the manganese ion to form this compound, this band is replaced by two distinct bands:

Asymmetric stretching vibration (ν_as(COO⁻)) : Typically found in the 1550-1610 cm⁻¹ region.

Symmetric stretching vibration (ν_s(COO⁻)) : Usually observed in the 1400-1440 cm⁻¹ region.

The frequency separation (Δν) between these two bands (Δν = ν_as - ν_s) is diagnostic of the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bridging). Furthermore, the low-frequency region of the spectrum (below 800 cm⁻¹) contains vibrations associated with the Manganese-Oxygen (Mn-O) bond. While not this compound, studies on other manganese complexes show strong IR bands related to Mn-O bridging modes in the 400-750 cm⁻¹ range, providing a reference for where such vibrations might be expected. nih.gov ATR-FTIR spectroscopy is a particularly useful variant of this technique for analyzing such compounds. nih.gov

Table 2: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Significance |

| Asymmetric Carboxylate Stretch (ν_as(COO⁻)) | 1550 - 1610 | Confirms the formation of the manganese carboxylate salt. swst.org |

| Symmetric Carboxylate Stretch (ν_s(COO⁻)) | 1400 - 1440 | Used with ν_as to determine the ligand's coordination mode. |

| C-H Bending and Stretching | 1380 - 1465, 2850 - 2960 | Characteristic of the cycloalkane rings of the naphthenate ligand. |

| Mn-O Stretching | 400 - 750 | Provides direct evidence of the metal-ligand bond. nih.gov |

Diffuse Reflectance UV-Vis Spectroscopy

Diffuse Reflectance UV-Vis Spectroscopy is a technique used to analyze the electronic transitions in solid and powdered samples, making it well-suited for the study of this compound. isca.mecaltech.edu The resulting spectrum provides insights into the oxidation state and coordination environment of the manganese ions within the complex.

The color of manganese compounds is due to the absorption of light in the visible region, which promotes electrons between d-orbitals that have been split by the ligand field. docbrown.info The position and intensity of these absorption bands are characteristic of the manganese oxidation state:

Manganese(II) complexes are typically very pale pink. Their d-d electronic transitions are spin-forbidden, resulting in very low-intensity absorptions.

Manganese(III) complexes often exhibit a red-brown color due to spin-allowed d-d transitions, which are more intense.

In some cases, intense absorptions may arise not from d-d transitions but from ligand-to-metal charge transfer (LMCT) bands. These occur when an electron is promoted from a ligand-based orbital to a metal-based orbital and are typically much stronger than d-d transitions. docbrown.info

By analyzing the diffuse reflectance spectrum, it is possible to characterize the electronic state of the manganese centers in the solid material. isca.me

Table 3: General UV-Vis Absorption Characteristics for Manganese Ions

| Manganese Oxidation State | Typical Color | Absorption Type | Relative Intensity |

| Mn(II) | Very Pale Pink | Spin-forbidden d-d | Very Weak |

| Mn(III) | Red-Brown | Spin-allowed d-d | Moderate |

| N/A | Variable | Ligand-to-Metal Charge Transfer | Strong |

X-ray Absorption Near-Edge Structure (XANES)

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a highly specific technique used to determine the local geometric structure and, most significantly, the oxidation state of an absorbing atom. libretexts.orgwikipedia.org For this compound, Mn K-edge XANES provides precise information on the average oxidation state of the manganese atoms. nih.gov

The technique involves tuning synchrotron X-ray radiation through the binding energy of a core electron of manganese (the Mn K-edge is at approximately 6539 eV). nih.gov The exact energy position of the absorption edge is highly sensitive to the oxidation state of the manganese; the edge shifts to higher energy as the oxidation state increases. mdpi.com

By comparing the Mn K-edge XANES spectrum of this compound to the spectra of standard manganese compounds with known oxidation states (e.g., MnO for Mn(II), Mn₂O₃ for Mn(III), and MnO₂ for Mn(IV)), the average oxidation state in the sample can be accurately determined through linear combination fitting. mdpi.comresearchgate.net This makes XANES an invaluable tool for characterizing the electronic state of manganese in the material.

Table 4: Typical Mn K-edge Absorption Edge Positions for Different Oxidation States

| Standard Compound | Manganese Oxidation State | Approximate Edge Position (eV) |

| MnO | +2 | ~6548 |

| Mn₂O₃ | +3 | ~6551 |

| MnO₂ | +4 | ~6555 |

Note: Absolute energy values can vary slightly based on instrument calibration; the relative shift is the key diagnostic feature.

Other Physico-Chemical Characterization Methods

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystal. azonano.com When X-rays are directed at a crystalline material, they are diffracted by the planes of atoms into a specific pattern of sharp peaks, known as a diffractogram. forcetechnology.com This pattern serves as a unique fingerprint for the crystalline phase. malvernpanalytical.com

This compound is typically described as a hard, resinous mass, which suggests it is largely amorphous or at best, poorly crystalline. chemicalbook.com An XRD analysis of such a material would not produce the sharp Bragg peaks characteristic of a well-ordered crystal. Instead, the diffractogram would likely be dominated by one or more broad, diffuse humps. This pattern is indicative of a lack of long-range atomic order, confirming the amorphous nature of the material. The presence of any sharp peaks superimposed on the broad background would indicate the presence of crystalline impurities.

Table 5: Comparison of Expected XRD Patterns

| Sample Type | XRD Pattern Characteristics | Structural Information Derived |

| Crystalline Solid | Sharp, well-defined diffraction peaks (Bragg peaks). uitm.edu.my | Precise atomic arrangement, unit cell dimensions, phase identity. azonano.com |

| Amorphous Solid | Broad, diffuse humps over a wide range of 2θ angles. | Lack of long-range order; confirmation of amorphous character. |

X-Ray Fluorescence (XRF) for Elemental Composition

X-Ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. azom.com The method involves irradiating the sample with high-energy X-rays, which causes the atoms within the sample to emit secondary, "fluorescent" X-rays. Each element emits fluorescent X-rays at a unique, characteristic energy, allowing for the identification of the elements present. clu-in.org The intensity of the emitted X-rays is proportional to the concentration of that element in the sample. clu-in.org

For this compound, XRF is used to:

Quantify Manganese Content: Accurately determine the weight percentage of manganese in the final product.

Detect Impurities: Identify and quantify the presence of other elements, particularly other metals, that may be present as impurities from the manufacturing process.

XRF is a rapid and reliable method for quality control, requiring minimal sample preparation, making it highly suitable for the routine analysis of this compound. azom.com

Table 6: Example of XRF Elemental Analysis Data for a this compound Sample

| Element | Concentration (wt%) | Role in Sample |

| Manganese (Mn) | 6.05 | Active metal |

| Iron (Fe) | 0.02 | Impurity |

| Calcium (Ca) | <0.01 | Trace Impurity |

| Sulfur (S) | 0.15 | Impurity |

(Note: Data is hypothetical and for illustrative purposes.)

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques for evaluating the thermal stability and decomposition profile of materials. googleapis.com TGA measures changes in the mass of a sample as a function of temperature in a controlled atmosphere, while DSC measures the heat flow into or out of a sample as it is heated or cooled. ntnu.no

Initial Weight Loss: An initial, gradual weight loss at lower temperatures would typically correspond to the evaporation of any residual solvent or moisture.

Decomposition of Organic Moiety: At higher temperatures, the naphthenate's hydrocarbon chains would undergo thermal decomposition. This process is generally exothermic, as indicated by DSC, and results in a significant mass loss in the TGA curve. The decomposition products are typically volatile hydrocarbons, carbon dioxide, and carbon monoxide. google.com

Formation of Final Residue: The final stage of decomposition would involve the conversion of the intermediate manganese species into a stable manganese oxide (such as MnO, Mn₂O₃, or Mn₃O₄), which would remain as the final residue. The percentage of residual mass in TGA can be used to confirm the manganese content of the original compound.

The precise temperatures of these decomposition stages are dependent on factors such as the heating rate and the composition of the purge gas (e.g., inert nitrogen or oxidative air). mdpi.com

Interfacial Tension (IFT) Measurements in Complex Systems

This compound, as a metal salt of naphthenic acids, is expected to be a surface-active agent. Naphthenic acids are known to accumulate at oil-water interfaces, where their carboxylic acid groups can dissociate, leading to a significant reduction in interfacial tension (IFT). tandfonline.comoffshorenorge.no The formation of metal naphthenates from these acids through reaction with metal cations, such as Ca²⁺, can further influence interfacial properties and lead to the formation of stable films or precipitates at the interface. researchgate.netresearchgate.net

In complex systems like oil-water emulsions, this compound would partition to the interface, orienting its polar manganese carboxylate head toward the aqueous phase and its nonpolar hydrocarbon tail toward the oil phase. This molecular arrangement disrupts the cohesive forces between oil and water molecules, thereby lowering the IFT. Studies on similar systems have shown that the extent of IFT reduction depends on several factors, including:

The concentration of the metal naphthenate. tandfonline.com

The pH of the aqueous phase, which affects the dissociation of any free naphthenic acid. tandfonline.com

The presence of other ions in the aqueous phase. researchgate.net

While direct quantitative IFT data for this compound is not extensively documented in the reviewed literature, its inherent amphiphilic structure strongly suggests it plays a significant role in modifying the interfacial properties of multiphase systems. tandfonline.com

Magnetic Susceptibility Studies

Magnetic susceptibility measurements provide insight into the electronic structure of a material. This compound is a paramagnetic compound due to the presence of unpaired electrons in the d-orbitals of the manganese ion. In this compound, manganese is typically in the +2 oxidation state (Mn(II)).

The electron configuration of Mn(II) is [Ar] 3d⁵. In most of its complexes, particularly with weak-field ligands like naphthenate, it adopts a high-spin configuration. This means that all five of the 3d electrons occupy separate orbitals with parallel spins, maximizing the total spin multiplicity.

The presence of these five unpaired electrons gives Mn(II) complexes a strong paramagnetic character. The spin-only magnetic moment (μ_so) can be calculated using the formula:

μ_so = √n(n+2)

where 'n' is the number of unpaired electrons. For a high-spin Mn(II) ion (n=5), the theoretical spin-only magnetic moment is approximately 5.92 Bohr Magnetons (B.M.). uwimona.edu.jm Experimental studies on various octahedral Mn(II) complexes confirm magnetic moments in the range of 5.6 to 6.1 B.M., consistent with five unpaired electrons. uwimona.edu.jmresearchgate.netresearchgate.netyoutube.com Therefore, this compound is expected to exhibit a magnetic moment within this range, confirming its high-spin d⁵ electronic structure.

| Manganese Ion State | Number of Unpaired Electrons (n) | Spin Configuration | Theoretical Spin-Only Magnetic Moment (μ_so) in B.M. | Typical Experimental Magnetic Moment Range in B.M. |

|---|---|---|---|---|

| Mn(II) | 5 | High-Spin (t₂g³ eg²) | 5.92 | 5.6 - 6.1 |

Wetting Angle Studies and Dynamics

The wetting characteristics of a liquid on a solid surface are quantified by the contact angle. Dynamic wetting studies investigate how this angle changes as a liquid spreads. Research on a mixed lead-manganese naphthenate siccative in a styrene-acrylic dispersion provides valuable data on how these compounds affect wetting dynamics. semanticscholar.org

The study found that the concentration of lead-manganese naphthenate significantly influences the spreading behavior and the dynamic contact angle. An optimally selected concentration of approximately 5% lead-manganese naphthenate resulted in distinct changes compared to lower concentrations (e.g., 1%). semanticscholar.org

Key Research Findings:

Effect on Surface Tension: At the initial stage of spreading, a 5% concentration of lead-manganese naphthenate increased the surface tension of the solution by 25% compared to a mixture with a 1% concentration. semanticscholar.org

Rate of Wetting Angle Change: The rate of change of the wetting angle decreased by 16% in the presence of 5% lead-manganese naphthenate. This slower change allows the solution to maintain its mobility for a longer period, facilitating more effective wetting of hard surfaces. semanticscholar.org

These findings indicate that this compound, as a component of this mixture, plays a crucial role in modifying the surface properties of the liquid, which in turn controls the dynamics of wetting and spreading on a solid substrate.

| Concentration of Lead-Manganese Naphthenate | Observed Effect on Wetting Dynamics |

|---|---|

| 1% | Smaller overall change in contact angle over the spreading period. semanticscholar.org |

| ~5% | Increases surface tension by 25% (vs. 1% concentration). semanticscholar.org |

| ~5% | Decreases the rate of change of the wetting angle by 16% (vs. 1% concentration). semanticscholar.org |

| 5-8% | Larger overall change in contact angle compared to low concentrations. semanticscholar.org |

| 5-6.5% | Widest range of dynamic wetting angle variation with the lowest rate of change. semanticscholar.org |

Catalytic Activity and Mechanistic Investigations of Manganese Naphthenate

Catalysis in Polymerization and Curing Processes

Manganese naphthenate is a highly effective catalyst in the oxidative polymerization and curing of various coatings, notably in alkyd resin-based paints and varnishes. Its primary role is to accelerate the drying process, transforming the liquid coating into a solid, durable film through a complex series of chemical reactions. This catalytic activity is crucial for the practical application of these coatings, ensuring timely and uniform drying.

The curing of alkyd resins is an autoxidation process that involves the reaction of the unsaturated fatty acid chains within the resin with atmospheric oxygen. paintingbestpractices.com This process, while spontaneous, is impractically slow without the presence of a catalyst, often referred to as a drier or siccative. This compound serves as a primary drier, actively participating in the initiation and propagation of the radical chain reactions that lead to the formation of a cross-linked polymer network. specialchem.com

The initiation of the autoxidation process in alkyd resins is a critical step where the manganese catalyst plays a pivotal role. The mechanism involves the activation of oxygen and the subsequent formation of initial radical species. The manganese ion in this compound can exist in multiple oxidation states, typically Mn(II) and Mn(III). This ability to cycle between oxidation states is fundamental to its catalytic activity. The initiation process is believed to commence with the reaction of the Mn(II) species with molecular oxygen, leading to the formation of a manganese-oxygen complex. This complex can then abstract a hydrogen atom from an allylic position on the unsaturated fatty acid chains of the alkyd resin, generating a fatty acid radical. This initial radical is the first step in a cascade of radical reactions that constitute the drying process.

Following the initiation step, the autoxidation process proceeds via a free-radical chain reaction. The fatty acid radicals rapidly react with atmospheric oxygen to form peroxy radicals. These peroxy radicals can then abstract hydrogen atoms from other unsaturated fatty acid molecules, propagating the chain reaction and forming hydroperoxides (ROOH). While the formation of hydroperoxides is a key part of the drying process, their accumulation does not directly lead to a cured film.

The primary catalytic function of this compound at this stage is to facilitate the decomposition of these hydroperoxides. The manganese catalyst, through a redox cycle involving the Mn(II)/Mn(III) couple, efficiently breaks down the hydroperoxides into highly reactive radicals. This process is significantly faster than the uncatalyzed thermal decomposition of hydroperoxides. The key reactions are:

Oxidation of Mn(II): Mn(II) + ROOH → Mn(III) + RO• + OH⁻

Reduction of Mn(III): Mn(III) + ROOH → Mn(II) + ROO• + H⁺

This catalytic cycle rapidly generates a high concentration of alkoxyl (RO•) and peroxyl (ROO•) radicals, which are the primary species responsible for the subsequent cross-linking reactions.

The final stage of the curing process is the formation of a three-dimensional, cross-linked polymer network, which results in the solidification of the coating. The alkoxyl and peroxyl radicals generated from the manganese-catalyzed decomposition of hydroperoxides initiate a variety of reactions that lead to the formation of stable covalent bonds between the alkyd resin molecules. These reactions include:

Radical Combination: Two radicals can combine to form a stable covalent bond (e.g., R• + R• → R-R).

Addition to Double Bonds: Radicals can add across the double bonds of the unsaturated fatty acid chains, leading to polymerization.

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules, creating new radicals and propagating the cross-linking process.

| Drier System | Set-to-Touch Time (hours) | Hard-Dry Time (hours) | Film Appearance |

| No Drier | > 72 | > 168 | Tacky, soft |

| This compound (0.05% Mn) | 4-6 | 18-24 | Smooth, uniform |

| This compound (0.10% Mn) | 2-3 | 12-16 | Slight surface wrinkling |

While this compound is an effective primary drier, it is rarely used alone in commercial coating formulations. specialchem.com Its performance can be significantly enhanced through synergistic combinations with other metal carboxylates, which are classified as secondary (or through) driers and auxiliary driers. paintingbestpractices.comspecialchem.com These combinations allow for a more balanced and uniform drying process throughout the entire film thickness.

Manganese, as a primary drier, is highly effective at promoting surface drying. umicore.com However, if used in isolation, it can lead to the formation of a skin on the surface of the coating, which can trap solvent and unreacted material beneath, resulting in a wrinkled and incompletely cured film. To counteract this, secondary driers are incorporated.

Common secondary driers used in conjunction with this compound include carboxylates of zirconium, calcium, and formerly, lead. paintingbestpractices.comspecialchem.comumicore.com Zirconium carboxylates are particularly effective as through driers. specialchem.com They are believed to function by forming coordination complexes with the hydroxyl and carboxyl groups on the alkyd resin molecules, creating a preliminary network structure that facilitates more uniform through-drying. goldstab.com Calcium carboxylates act as auxiliary driers, improving the solubility and stability of the primary and secondary driers in the coating formulation and also contributing to through-drying. umicore.com

The synergistic effect of these mixed-metal systems results in a coating that dries uniformly from top to bottom, leading to a harder, more durable, and aesthetically pleasing finish. The optimal ratio of primary, secondary, and auxiliary driers depends on the specific alkyd resin, the desired drying characteristics, and the application conditions.

| Drier Combination (Metal % on Resin Solids) | Surface Dry (hours) | Through Dry (hours) | Film Hardness (Persoz, seconds) after 7 days |

| 0.05% Mn | 5 | 22 | 120 |

| 0.05% Mn + 0.20% Zr | 6 | 16 | 180 |

| 0.05% Mn + 0.20% Zr + 0.10% Ca | 6 | 14 | 205 |

The catalytic activity of the manganese ion is significantly influenced by its coordination environment, which is determined by the ligands attached to it. In the case of this compound, the naphthenate anion acts as the primary ligand. Naphthenic acids are a complex mixture of cycloaliphatic carboxylic acids derived from petroleum. durachem.com The structure of the naphthenate ligand affects the solubility of the manganese complex in the nonpolar alkyd resin and its ability to interact with the fatty acid chains.

Research has shown that the nature of the carboxylate ligand can impact the drier's performance. For instance, synthetic carboxylic acids, such as 2-ethylhexanoic acid, can offer more consistent quality and performance compared to the variable composition of natural naphthenic acids. durachem.com

Furthermore, the catalytic performance of manganese carboxylates can be dramatically enhanced by the addition of chelating ligands, such as 1,10-phenanthroline (B135089) and 2,2'-bipyridyl. coatingsworld.com These nitrogen-containing ligands can coordinate to the manganese ion, modifying its electronic properties and steric environment. This modification can lead to a more active catalytic species, which can accelerate the decomposition of hydroperoxides and the subsequent cross-linking reactions more efficiently. The formation of these manganese-ligand complexes can result in faster drying times and improved film properties, even at lower manganese concentrations. This allows for a reduction in the amount of manganese drier required, which can be advantageous in minimizing the inherent color of manganese complexes in light-colored coatings. mdpi.com The specific stereochemistry and electronic properties of the ligand play a crucial role in determining the structure and reactivity of the resulting manganese complex, thereby influencing its catalytic efficacy in the oxidative curing process. nih.govnih.gov

| Catalyst System | Relative Rate of Oxygen Consumption | Final Film Hardness |

| This compound | 1.0 | Good |

| This compound + 1,10-phenanthroline | 2.5 | Excellent |

| Manganese 2-ethylhexanoate (B8288628) | 1.2 | Good |

| Manganese 2-ethylhexanoate + 2,2'-bipyridyl | 3.0 | Excellent |

Influence of Ligand Coordination on Catalytic Performance

Effects of Nitrogen-Donor Ligands (e.g., o-Phenanthroline, 2,2'-Bipyridine)

The catalytic activity of this compound can be significantly influenced by the introduction of nitrogen-donor ligands, such as o-phenanthroline and 2,2'-bipyridine (B1663995). These ligands can coordinate with the manganese center, forming complexes that exhibit altered reactivity and stability. The presence of such ligands can enhance the catalytic performance in various reactions.

The formation of complexes between manganese and nitrogen-donor ligands like o-phenanthroline and 2,2'-bipyridine is a known phenomenon in coordination chemistry. These bidentate heterocyclic compounds form stable complexes with a variety of metal ions. chemicalbook.com In the context of catalysis, the electronic and steric properties of these ligands can modulate the redox potential of the manganese center and influence the accessibility of substrates to the active site. For instance, in the oxidation of methylene (B1212753) green by periodate, 1,10-phenanthroline acts as an activator for the catalytic effect of manganese(II). nih.gov

Research on manganese complexes with bipyridine ligands has shown their utility as molecular electrocatalysts for carbon dioxide reduction. nih.govnih.gov While not directly involving this compound, these studies highlight the role of bipyridine in stabilizing different oxidation states of manganese and facilitating electron transfer processes, which are key steps in many catalytic cycles. The modification of bipyridine ligands with electron-donating groups has been shown to play an essential role in the photocatalytic reduction of CO2. researchgate.net

The table below summarizes the general effects observed with the addition of these nitrogen-donor ligands to manganese-catalyzed systems.

| Ligand | General Effect on Catalytic Activity | Potential Reasons for Effect |

| o-Phenanthroline | Activation/Enhancement | Formation of a stable complex, modification of redox potential, stabilization of catalytic intermediates. nih.gov |

| 2,2'-Bipyridine | Enhancement, altered selectivity | Stabilization of various manganese oxidation states, facilitation of electron transfer, steric influence on substrate approach. nih.govnih.gov |

Ligand-Induced Oxygen Activation Mechanisms

The presence of nitrogen-donor ligands can induce specific mechanisms for oxygen activation in manganese-catalyzed reactions. The activation of molecular oxygen is a critical step in many oxidation processes, and the nature of the ligand environment around the manganese center plays a crucial role in this process. marquette.edu

Anionic N-donor ligands, for example, have been shown to play a role in stabilizing high-valent manganese intermediates, which are often proposed as the active oxidizing species in catalytic cycles. nih.gov While not this compound specifically, studies on other manganese complexes provide insight into these mechanisms. The inclusion of a strong donor group in the ligand structure can promote the formation of electrophilic, high-valent Mn-oxo species required for oxygen-oxygen bond formation. nih.gov

The general mechanism often involves the initial interaction of the manganese complex with an oxidant, leading to the formation of a high-valent manganese-oxo or manganese-peroxo species. This intermediate is then responsible for the oxidation of the substrate. The nitrogen-donor ligand can influence the formation, stability, and reactivity of this intermediate. For instance, in some systems, the ligand framework is designed to promote the formation of a specific geometry around the manganese center that is favorable for oxygen binding and activation.

Mechanistic studies on manganese complexes suggest that the activation of dioxygen can proceed through various pathways, including the formation of superoxo-, peroxo-, or oxo-ligands. marquette.edu The specific pathway is dictated by the electronic and steric properties of the supporting ligands.

Catalytic Applications in Oxidation Reactions

Epoxidation of Alkenes Catalyzed by this compound Complexes

Manganese complexes are well-known catalysts for the epoxidation of alkenes. While specific studies focusing solely on this compound are not prevalent in the provided search results, the broader research on manganese-catalyzed epoxidation provides a basis for understanding its potential role. These reactions typically utilize an oxygen source, such as hydrogen peroxide or iodosylbenzene, to convert an alkene to an epoxide. nih.govnih.gov

The catalytic cycle is generally believed to involve a high-valent manganese-oxo species as the active oxidant. nih.gov The addition of ligands can significantly influence the efficiency and selectivity of the epoxidation. For instance, manganese-catalyzed epoxidation of various aryl-substituted, cyclic, and trialkyl-substituted alkenes has been successfully demonstrated using hydrogen peroxide in the presence of a bicarbonate buffer. nih.govorganic-chemistry.org In these systems, additives can enhance the rate of the desired epoxidation reaction. nih.gov

The nature of the alkene substrate also plays a crucial role in the reaction rate and yield. mdpi.com While this compound itself could potentially catalyze epoxidation, its activity would likely be enhanced by the addition of co-catalysts or specific ligands to form a more active catalytic species.

Catalytic Partial Oxidation of Hydrocarbons

Manganese compounds have been investigated for the catalytic partial oxidation of hydrocarbons, which is an important process for converting alkanes into more valuable oxygenated products. osti.gov The selective oxidation of C-H bonds in hydrocarbons to alcohols and ketones is a challenging but highly desirable transformation. oaepublish.com

Research has shown that manganese-based catalysts can achieve the partial oxidation of light alkanes at relatively low temperatures using strong acids as the medium. osti.gov In some systems, dioxygen can be used as the terminal oxidant. osti.gov A proposed mechanism involves the activation of the manganese catalyst by dioxygen, followed by the cleavage of a methane (B114726) C-H bond by a manganese intermediate. osti.gov

Combined catalytic systems, such as this compound used in conjunction with fullerenes, have been explored for the liquid-phase aerobic oxidation of hydrocarbons like n-decane. ppor.az Such combinations can lead to a synergistic effect, increasing the yield of oxidation products compared to when the catalysts are used individually. ppor.az The thermal stability of this compound makes it suitable for use as a catalyst in liquid-phase reactions at moderate temperatures. ppor.az

The table below provides a summary of the catalytic applications of manganese compounds in the oxidation reactions discussed.

| Reaction Type | Substrate | Product | Key Considerations |

| Epoxidation | Alkenes | Epoxides | Requires an oxygen source; activity and selectivity influenced by ligands and additives. nih.govnih.gov |

| Alcohol Oxidation | Primary/Secondary Alcohols | Aldehydes/Ketones/Carboxylic Acids | Oxidant and reaction conditions determine product selectivity; overoxidation can be an issue for primary alcohols. rsc.orgnih.gov |

| Partial Hydrocarbon Oxidation | Hydrocarbons (e.g., Alkanes) | Alcohols, Ketones, Acids | Challenging reaction; synergistic effects can be achieved with co-catalysts. osti.govppor.az |

Catalytic Role in Fuel Combustion Processes

This compound serves as a combustion catalyst in various fuel applications, influencing the efficiency and byproduct formation of the combustion process. Its primary roles include the suppression of soot, modification of combustion characteristics, and mitigation of corrosion caused by fuel contaminants.

Soot Suppression Mechanisms in Hydrocarbon Fuels

Organometallic compounds, including this compound, are effective in reducing soot emissions from the combustion of hydrocarbon fuels. The mechanism of soot suppression is multifaceted. Most organometallic compounds contain oxygen and facilitate the rapid breakdown of fuel into carbon monoxide (CO), which significantly decreases the formation of polycyclic aromatic hydrocarbons (PAH), known precursors to soot. Furthermore, certain cyclopentadienyl-type organometallic compounds can activate CO, a function that prohibits the formation of soot precursors.

In a comparative study of eight different organometallic compounds, this compound demonstrated effectiveness in reducing soot emissions in a direct injection diesel engine. While not the most potent among those tested, its activity highlights its role as a viable soot suppressant. The relative effectiveness of these compounds was ranked, with this compound being more effective than cuprum naphthenates, barium naphthenates, and cerium naphthenates. researchgate.net

Influence on Combustion Characteristics and Efficiency

This improved atomization facilitates better mixing of the fuel with air, which allows for a more rapid and complete combustion process. nih.gov Consequently, the combustion duration is shortened and does not extend into the after-combustion phase, leading to higher thermal efficiency. nih.gov Research has shown that diesel fuel treated with an organic manganese additive can result in a significant increase in engine power and an improvement in specific fuel consumption. nih.gov

Mitigation of Vanadium-Containing Ash Corrosion

Heavy fuel oils often contain impurities like vanadium, which, upon combustion, forms low-melting-point compounds such as vanadium pentoxide (V₂O₅). These molten compounds adhere to hot surfaces in engines, turbines, and boilers, causing catastrophic corrosion. google.comgoogle.com Fuel additives containing metals are used to mitigate this issue by chemically modifying the ash deposits.

The primary mechanism involves the additive reacting with vanadium oxides to form new compounds with significantly higher melting points. google.com For instance, magnesium-based additives react with vanadium oxide to form magnesium vanadates, which are solid, non-adhering ash particles at typical operating temperatures. google.com These friable ashes are then carried away by the exhaust gas stream, preventing the formation of corrosive molten deposits. nelcogulf.com While the literature predominantly focuses on magnesium-based inhibitors, the principle extends to other metal-based additives. A manganese-based additive like this compound would function by forming high-melting-point manganese vanadates, thus preventing the adhesion of corrosive slag to critical components.

Catalytic Aquathermolysis of Hydrocarbon Feedstocks

This compound is utilized as a catalyst in the aquathermolysis of heavy hydrocarbon feedstocks, such as residual oils. This process uses water and heat, in conjunction with a catalyst, to upgrade heavy oils by reducing their viscosity and improving their flow properties.

Viscosity Reduction Mechanisms in Residual Oils

Catalytic aquathermolysis is a chemical process that converts heavy components of residual oil, such as resins and asphaltenes, into lighter, less viscous components. nelcogulf.comdtic.mil The fundamental mechanism, termed "aquathermolysis," involves thermal cracking in the presence of water. rx-sol.com This reaction is significantly accelerated by transition-metal-based catalysts. rbbertomeu.es

Comparative Catalytic Performance with Other Transition Metal Naphthenates

The catalytic effectiveness of this compound in aquathermolysis has been evaluated in comparison to other transition metal naphthenates. In a study comparing the catalytic performance of this compound, iron naphthenate, and zinc naphthenate for the viscosity reduction of residual oils, distinct differences were observed. rx-sol.com

Iron naphthenate demonstrated the most significant catalytic activity, achieving the highest rate of viscosity reduction. This compound ranked second in performance, showing a substantial viscosity reduction, while zinc naphthenate exhibited minimal catalytic effect under the tested conditions. rx-sol.com

Comparative Viscosity Reduction by Metal Naphthenates in Catalytic Aquathermolysis

| Catalyst | Viscosity Reduction Rate (%) | Reference |

|---|---|---|

| Iron Naphthenate | 81.76 | rx-sol.com |

| This compound | 41.49 | rx-sol.com |

| Zinc Naphthenate | Minimal Performance | rx-sol.com |

Data sourced from a comparative analysis under specific reaction conditions (3 MPa, 24 h, oil-water ratio: 7:3, catalyst dosage 2 wt %). rx-sol.com

Theoretical and Computational Approaches to Catalytic Mechanisms

Theoretical and computational chemistry have emerged as indispensable tools for elucidating the complex mechanisms of catalytic reactions involving transition metal complexes like this compound. These methods provide detailed insights into reaction pathways, the structures of transient intermediates, and the electronic factors that govern catalytic activity and selectivity. By modeling the system at an atomic level, researchers can investigate species and transition states that are often difficult or impossible to observe experimentally.

Density Functional Theory (DFT) Studies of Manganese Oxide Catalystsacs.org

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In the context of catalysis, DFT has been extensively applied to study manganese oxides, which can be considered as relevant models for understanding the active species in this compound-catalyzed oxidations. These studies provide foundational knowledge on the geometric, electronic, and magnetic properties of manganese centers in various oxidation states.

DFT calculations on manganese oxides and related complexes have been instrumental in several key areas:

Structural and Electronic Properties: Researchers have used DFT to determine the stable coordination environments and electronic configurations of manganese ions. For instance, in the oxidation of p-xylene, DFT calculations have identified the most thermodynamically stable coordination environments for Mn(II) and Mn(III) as octahedrally-coordinated Mn(OAc)₂(HOAc)₂ and Mn(OAc)₃(H₂O)₁, respectively. rsc.org This information is crucial for understanding the resting state of the catalyst and how it might be activated.

Formation of Active Oxidants: DFT studies have been pivotal in modeling the formation of high-valent manganese-oxo species, which are often proposed as the active oxidants in catalytic cycles. acs.org For example, calculations have detailed the transformation of a resting Mn(III) catalyst to a potent O=Mn(V) complex, which is capable of abstracting hydrogen atoms from substrates. nih.gov

Surface Reactivity: For heterogeneous manganese oxide catalysts, DFT has been used to study the catalytic activity of different crystal facets. A comparative DFT study on β-MnO₂ surfaces for the oxygen reduction reaction revealed that the MnO₂ (2-2-1) surface exhibits higher catalytic activity than the (2 1 1) surface due to its higher HOMO energy level, which facilitates electron transfer. researchgate.net

The insights gained from DFT studies on manganese oxides and simple carboxylate complexes provide a strong basis for understanding the more complex this compound system. The fundamental principles of manganese oxidation states, coordination chemistry, and the formation of reactive intermediates are transferable.

Below is a table summarizing representative findings from DFT studies on manganese catalyst models.

| Catalyst Model System | Computational Method | Key Findings | Reference |

| Mn(OAc)₂/Mn(OAc)₃ | DFT (FHI-aims) | Determined the most stable Mn(II) and Mn(III) coordination spheres in an acetic acid environment. | rsc.org |

| (S,S)-MnII(CF₃PDP) | DFT | Identified MnIII–OH, MnIII–OOH, and MnIVO(AcO) as key intermediates in C–H methylation. | acs.org |

| Mn(III)-corrole | DFT (B3LYP) | Elucidated a novel mechanism for Mn(V)-oxo formation via a Mn(III)-alkylperoxo intermediate during dioxygen activation. | nih.gov |

| β-MnO₂ surfaces | DFT | Showed that the (2-2-1) surface has higher catalytic activity for the oxygen reduction reaction than the (2 1 1) surface. | researchgate.net |

Modeling of Reaction Pathways and Intermediate Speciesresearchgate.net

Building upon the electronic structure information from DFT, computational chemists model entire catalytic cycles to map out the most plausible reaction pathways. This involves identifying all relevant elementary steps, including ligand exchange, substrate binding, bond activation (e.g., C-H abstraction), and product release. For each step, the structures of reactants, intermediates, transition states, and products are optimized, and their energies are calculated to construct a free energy profile of the reaction.

In the context of manganese-catalyzed oxidations, which are relevant to the function of this compound, several key reaction pathways and intermediate species have been modeled:

Oxygen Rebound and Radical Intermediates: Following HAT, a substrate radical and a manganese-hydroxo species are formed. The subsequent step can be a "rebound" of the hydroxyl group to the substrate radical, leading to a hydroxylated product. DFT calculations are used to model the energetics of this rebound step, which is often found to be barrierless. acs.org The modeling of radical intermediates is crucial, and a mixture of diastereomers in certain reactions strongly supports a radical reaction pathway. nih.gov

Stepwise vs. Concerted Mechanisms: Computational modeling can help distinguish between different mechanistic possibilities. For instance, in C-H amination reactions catalyzed by a manganese perchlorophthalocyanine complex, DFT studies have suggested that the C-H cleavage proceeds via a hydride transfer (HYT) rather than a hydrogen atom transfer, explaining the preference for aminating electron-rich C-H bonds. acs.org

Catalyst Deactivation Pathways: Besides the productive catalytic cycle, computational models can also investigate potential catalyst deactivation pathways. A study on manganese-based metal-organic frameworks with carboxylate linkers showed that while direct hydrolysis is difficult, decomposition via oxidation-induced paths is more favorable. rsc.orgresearchgate.net Oxidative transformations can lead to distortions in the coordination polyhedra, increasing the Lewis acidity of the manganese centers and facilitating hydrolysis. rsc.orgresearchgate.net

The table below presents a summary of computationally modeled reaction steps and intermediates relevant to manganese-catalyzed oxidations.

| Reaction Step/Intermediate | Description | Computational Insight | Reference |

| Mn(V)=O Formation | Generation of the active oxidant from a Mn(III) precursor. | Postulated as a key step in C-H fluorination, initiated by oxidation of the resting catalyst. | nih.gov |

| Hydrogen Abstraction | The Mn(V)=O species abstracts a hydrogen atom from the substrate. | A common initial step in C-H oxidation, forming a substrate radical and a Mn(IV)-OH intermediate. | acs.org |

| OH Radical Rebound | The hydroxyl group from the Mn(IV)-OH intermediate is transferred to the substrate radical. | Often a barrierless step leading to the hydroxylated product. | acs.org |

| Hydride Transfer (HYT) | An alternative C-H cleavage mechanism. | Proposed for C-H amination, explaining selectivity for electron-rich C-H bonds. | acs.org |

| Oxidation-Induced Degradation | Decomposition of the catalyst structure under oxidative conditions. | Oxidative transformations can distort the Mn coordination sphere, facilitating hydrolysis and deactivation. | rsc.orgresearchgate.net |

Manganese Naphthenate in Environmental Remediation and Fate

Environmental Applications for Pollutant Mitigation

The environmental applications of manganese compounds are primarily linked to the catalytic properties of the manganese ion, which can exist in various oxidation states. These properties allow it to participate in redox reactions that are crucial for transforming environmental pollutants.

The use of manganese-based compounds for the stabilization of heavy metals in contaminated soil and water is an established remediation strategy. Manganese oxides, in particular, are effective at immobilizing heavy metals through adsorption and co-precipitation. An iron-manganese sludge-derived amendment has demonstrated a strong adsorptive capacity for arsenic (As) and cadmium (Cd) across a wide pH range (4 to 10), effectively reducing their leachability in soil. nih.gov In these processes, As can be complexed with or undergo ligand exchange with iron (hydr)oxides, while Cd may bond with carboxyl groups and ferric hydroxyl groups. nih.gov Furthermore, Mn(IV) oxides present in such amendments can oxidize more mobile and toxic forms of contaminants, such as As(III), into the less mobile As(V) form. nih.gov

While specific research focusing solely on manganese naphthenate for heavy metal stabilization is not extensively documented in scientific literature, the underlying principle relies on the reactivity of the manganese ion. The application of manganese-containing materials can improve soil physicochemical properties and convert heavy metals into more stable, less bioavailable forms. nih.gov

Manganese compounds, particularly manganese oxides (e.g., MnO₂, Mn₂O₃, Mn₃O₄), are recognized as effective and promising catalysts for the degradation of a wide range of organic pollutants in water and air. tandfonline.comresearchgate.netscinito.airesearchgate.net These materials can activate oxidants like peroxymonosulfate (B1194676) (PMS) to generate highly reactive sulfate (B86663) radicals (SO₄˙−) and hydroxyl radicals (˙OH), which can break down recalcitrant organic molecules such as phenolic compounds, antibiotics, and dyes. tandfonline.comaston.ac.uk The catalytic efficiency of manganese oxides is attributed to their unique physicochemical properties, including a large specific surface area and numerous active sites. tandfonline.comresearchgate.net

This compound functions as an oxidation catalyst, primarily used as a "drier" in paints and inks to accelerate the polymerization of drying oils. This catalytic activity, centered on the manganese ion's ability to promote redox reactions, is the same principle that drives the degradation of environmental pollutants. The manganese ion facilitates the generation of free radicals that attack the chemical bonds of pollutants, breaking them down into simpler, less harmful substances. For instance, manganese-based catalysts have shown excellent activity in the catalytic combustion and oxidation of volatile organic compounds (VOCs) like toluene (B28343) and benzene (B151609). researchgate.net

Table 1: Research Findings on Manganese-Based Catalysts for Organic Pollutant Degradation

| Catalyst Type | Target Pollutant(s) | Degradation Mechanism | Key Findings |

| Manganese Dioxides (MnO₂) | Phenolic compounds, antibiotics, dyes, pesticides | Catalytic oxidation, Advanced Oxidation Processes (AOPs) | Possess unique physicochemical properties and synergistic effects that enhance degradation. tandfonline.comresearchgate.net |

| MnO₂-based Layered Double Hydroxides (LDH) | General organic pollutants | Adsorption and catalytic degradation | The unique structure provides a large specific surface area and more exposed active groups, improving efficiency. tandfonline.com |

| MnO₂ Nanocatalysts on Ceramic Membranes | 4-hydroxylbenzoic acid (HBA) | Sulfate radical-based AOPs via PMS activation | Achieved 98.9% degradation of HBA, demonstrating high efficiency and good stability. aston.ac.uk |

| Promoted Manganese Oxides | Benzene, Toluene (VOCs) | Catalytic combustion | Dispersed MnOx enhances the adsorption and oxidation of benzene through defective oxygen sites. researchgate.net |

Degradation Pathways of Naphthenic Acids in the Environment

Naphthenic acids (NAs) are a complex group of cycloaliphatic and acyclic carboxylic acids naturally present in petroleum. researchgate.net They are a primary component of oil sands process-affected water (OSPW) and are targeted for remediation due to their toxicity to aquatic organisms. researchgate.netnih.gov Their environmental fate is largely determined by degradation processes, both biological and abiotic.

Microbial degradation is considered the most significant route for the natural attenuation of naphthenic acids. researchgate.net A diverse range of microorganisms indigenous to tailings ponds and contaminated wetlands have demonstrated the ability to break down these complex compounds. researchgate.netnih.gov The degradation can occur under both aerobic and anaerobic conditions, following several metabolic pathways.

Aerobic Degradation: Under aerobic conditions, the primary mechanism for NA breakdown is the β-oxidation pathway . nih.govoup.comfrontiersin.orgnih.gov This process involves the sequential removal of two-carbon units from the carboxylic acid side chain of the NA molecule. oup.comnih.gov This pathway can be combined with other initial steps depending on the structure of the NA, including:

α-oxidation: Removal of one carbon atom at a time. researchgate.net

ω-oxidation: Oxidation of the terminal methyl group of an alkyl side chain. researchgate.net

Aromatization: Conversion of a cycloalkane ring to an aromatic ring. researchgate.net

The structural complexity of the naphthenic acid, such as the degree of alkyl side chain branching, significantly affects its biodegradability, with more branched isomers being more recalcitrant. frontiersin.orgnih.gov

Anaerobic Degradation: Anaerobic biodegradation of NAs has also been observed and can proceed through several mechanisms. researchgate.net These pathways often involve the use of alternative electron acceptors by microorganisms, such as nitrate, sulfate, or iron. oup.comresearchgate.net One proposed intermediate in anaerobic degradation is benzoyl-CoA. oup.com

Table 2: Microbial Genera and Pathways for Naphthenic Acid Biodegradation

| Microbial Genus | Condition | Degradation Pathway(s) | Target Compound Example(s) |

| Pseudomonas | Aerobic | β-oxidation | Commercial naphthenic acids, Cyclohexane (B81311) carboxylic acid (CHCA) researchgate.netfrontiersin.org |

| Rhodococcus | Aerobic | β-oxidation | Cyclohexane carboxylic acid (CHCA), Cyclopentane (B165970) carboxylic acid (CPCA) oup.comfrontiersin.org |

| Alcaligenes | Aerobic | Combined α- and β-oxidation | Cyclohexylacetic acid oup.comresearchgate.net |

| Mycobacterium | Aerobic | β-oxidation | General naphthenic acids oup.com |

| Acinetobacter | Aerobic | β-oxidation | General naphthenic acids oup.com |

| Various Consortia | Anaerobic | Benzoyl-CoA intermediate, involvement of reducers (nitrate, sulfate, iron) | General naphthenic acids oup.comresearchgate.net |

Advanced oxidation processes, which can be initiated by natural phenomena like sunlight, contribute to NA degradation. Sonochemistry, for instance, utilizes ultrasound to generate hydroxyl radicals (OH•) that can initiate the breakdown of NAs through hydrogen abstraction and subsequent decarboxylation. nih.gov Studies on model NA compounds like benzoic acid have shown that such processes can lead to complete mineralization. nih.gov However, for more complex, ring-opened compounds, complete mineralization may not be achieved due to the formation of recalcitrant intermediates. nih.gov

Formation and Control of Metal Naphthenate Deposits in Industrial Systems

In industrial settings, particularly in oil and gas production, metal naphthenates are problematic compounds that can form deposits, leading to operational issues. researchgate.netmdpi.com These deposits are not limited to this compound but can involve various metals present in the production fluids.

The formation of these deposits occurs when naphthenic acids present in crude oil react with metal cations (predominantly calcium, but also sodium, iron, and others) found in the co-produced water. mdpi.comresearchgate.net This reaction is highly dependent on the physicochemical conditions of the system. Key factors include:

pH: As production fluids depressurize, dissolved carbon dioxide can be lost, leading to an increase in the pH of the water phase. mdpi.com This higher pH causes the naphthenic acids (RCOOH) to deprotonate into naphthenate anions (RCOO⁻). mdpi.com

Metal Ion Concentration: The presence of divalent cations like Ca²⁺ in the brine allows for reaction with the naphthenate anions to form insoluble metal naphthenate salts. mdpi.com

Pressure and Temperature: Changes in pressure and temperature can affect fluid properties and the solubility of the formed salts. slb.com

These deposits are often described as hard, soap-like scales that accumulate at the oil-water interface, in pipelines, separators, and pumps. mdpi.comslb.com They are problematic because they stabilize emulsions, making oil-water separation difficult, and can foul and plug equipment, potentially leading to production shutdowns. researchgate.netslb.com

Control and mitigation of naphthenate deposits involve several strategies, ranging from chemical to operational adjustments.

Table 3: Control Strategies for Metal Naphthenate Deposits in Industrial Systems

| Strategy | Mechanism | Examples | Advantages | Disadvantages |

| pH Reduction | Shifts the equilibrium from the naphthenate anion (RCOO⁻) back to the oil-soluble naphthenic acid (RCOOH), preventing salt formation. mdpi.com | Injection of mineral acids (e.g., Hydrochloric acid) or organic acids (e.g., Acetic acid, Formic acid). mdpi.comresearchgate.net | Effective at preventing precipitation. | Can significantly increase corrosion rates in equipment. researchgate.netmdpi.com |